4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine ring, which in turn is substituted with a pyrazine ring
Mechanism of Action
Target of Action
Similar compounds have been found to targetacetylcholinesterase (AChE) and Mycobacterium tuberculosis H37Ra . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a crucial role in nerve signal transmission . Mycobacterium tuberculosis H37Ra is a strain of bacteria that causes tuberculosis .
Mode of Action
Similar compounds have been found to inhibit ache and exhibit anti-tubercular activity . Inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . Anti-tubercular activity could involve disrupting essential bacterial processes .
Biochemical Pathways
Inhibition of ache can affect the cholinergic signaling pathway . Anti-tubercular activity could impact various bacterial metabolic pathways .
Pharmacokinetics
Similar compounds have been found to be metabolized and excreted in rats, dogs, and humans
Result of Action
Inhibition of ache can enhance cholinergic neurotransmission, potentially affecting cognitive function . Anti-tubercular activity could lead to the death of Mycobacterium tuberculosis H37Ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrazine rings.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Biological Studies: The compound is studied for its potential antimicrobial and anti-tubercular activities.
Chemical Biology: It serves as a building block in the synthesis of various bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine-pyrimidine structure.
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide: A compound with a similar pyrazine-piperazine core but different functional groups.
Uniqueness
4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of pyrazine, piperazine, and pyrimidine rings makes it a versatile scaffold for drug design and development.
Properties
IUPAC Name |
2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-2-14-10-16-11(1)17-5-7-18(8-6-17)12-9-13-3-4-15-12/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNGMJCKBFHWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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